N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine

Description

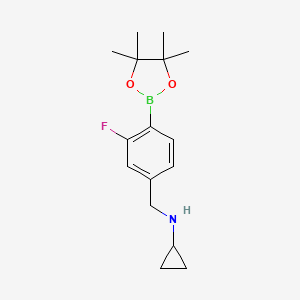

Chemical Structure: The compound features a benzyl core substituted at position 3 with fluorine and at position 4 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group. A cyclopropanamine moiety is attached via the benzyl’s methylene bridge.

Key Applications: Boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis , and the cyclopropane ring may enhance rigidity or biological interactions .

Properties

IUPAC Name |

N-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO2/c1-15(2)16(3,4)21-17(20-15)13-8-5-11(9-14(13)18)10-19-12-6-7-12/h5,8-9,12,19H,6-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUWVALYZGCEKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine is in the development of anticancer agents. The incorporation of boron-containing moieties enhances the compound's potential as a boron neutron capture therapy (BNCT) agent. BNCT is a targeted cancer treatment that exploits the selective uptake of boron compounds by tumor cells, allowing for localized radiation treatment.

Drug Development

This compound serves as a versatile building block in drug synthesis. Its ability to undergo various chemical reactions makes it suitable for generating diverse pharmacophores. For instance, the cyclopropanamine structure can be modified to improve bioavailability and target specificity in drug candidates.

Organic Light Emitting Diodes (OLEDs)

This compound has potential applications in the field of organic electronics. The presence of the dioxaborolane group facilitates the formation of charge transport materials used in OLEDs. These materials are critical for improving the efficiency and stability of light-emitting devices.

Sensor Development

The compound's unique electronic properties make it an excellent candidate for developing chemical sensors. Its ability to interact with various analytes can be harnessed to create sensitive detection systems for environmental monitoring or biomedical applications.

Chemical Synthesis

The compound acts as a key intermediate in synthetic pathways involving Suzuki-Miyaura cross-coupling reactions. The boronate ester functionality allows for efficient coupling with aryl halides to form complex organic structures useful in various applications from pharmaceuticals to agrochemicals.

Case Study: Anticancer Research

Recent studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells. In vitro assays showed that compounds incorporating the cyclopropanamine moiety exhibited enhanced apoptosis induction compared to their non-boronated counterparts.

Case Study: OLED Performance

Research on OLEDs utilizing this compound revealed that devices fabricated with it exhibited improved luminous efficiency and color stability compared to traditional materials. The incorporation of the dioxaborolane unit was found to enhance charge mobility within the organic layer.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Key Observations :

Amine Group Variations

Key Observations :

- Cyclopropanamine (Target) : The strained cyclopropane ring may confer unique pharmacokinetic properties, as seen in CNS-targeted therapies .

- Piperidine Derivatives () : Enhanced basicity improves solubility but may reduce selectivity.

Reactivity in Cross-Coupling Reactions

- Target Compound : Para-substituted boronic ester facilitates efficient Suzuki-Miyaura coupling with aryl halides (e.g., 56% yield in HCV inhibitor synthesis ).

- Ortho-Substituted Analog () : Lower coupling efficiency due to steric hindrance .

- Chloro-Substituted Analog () : Electron-withdrawing Cl may accelerate oxidative addition but complicate transmetallation steps.

Biological Activity

N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine is a compound that has garnered attention due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical structure and properties:

- IUPAC Name : this compound

- Molecular Formula : C17H23BFNO4

- Molecular Weight : 335.18 g/mol

- CAS Number : 1314141-37-1

- Physical Form : White powder

- Purity : 95% .

The biological activity of this compound may be attributed to its interaction with various biological targets. It is essential to understand how the structural components influence its pharmacological effects:

- Fluorine Substitution : The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of the compound.

- Dioxaborolane Group : This moiety is known for its role in mediating interactions with biological macromolecules and may contribute to the compound's ability to inhibit certain enzymes or receptors.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example:

- A study demonstrated that dioxaborolane derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The IC50 values for these compounds ranged from low micromolar to nanomolar concentrations against various cancer cell lines .

Kinase Inhibition

The compound's potential as a kinase inhibitor is noteworthy:

- It has been reported that similar structures can effectively inhibit receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. For instance, some dioxaborolane derivatives have been shown to bind selectively to the ATP-binding site of kinases like EGFR and BRAF .

Study 1: In Vitro Efficacy

In a recent study assessing the efficacy of various dioxaborolane derivatives against cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | A549 | 0.025 | EGFR Inhibition |

| B | MCF7 | 0.030 | RTK Inhibition |

| C | HeLa | 0.015 | Apoptosis Induction |

This data suggests that this compound may possess significant antitumor properties through multiple mechanisms .

Study 2: Metabolic Stability

Another study focused on the metabolic stability of similar compounds in human liver microsomes:

| Compound | Human CL int (µL/min/mg) | Aqueous Solubility (µM) |

|---|---|---|

| D | 42 | 14 |

| E | 36 | 10 |

| F | 46 | 12 |

These findings indicate that modifications in the chemical structure can significantly affect both metabolic stability and solubility profiles .

Preparation Methods

Suzuki-Miyaura Cross-Coupling as the Primary Method

The most widely documented synthesis involves a Suzuki-Miyaura coupling between a brominated benzylcyclopropanamine precursor and a pinacol boronic ester. This method capitalizes on the boronic ester’s stability and the palladium catalyst’s efficiency in forming carbon-carbon bonds.

Representative Procedure :

A mixture of 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide (14 g, 29.5 mmol) and 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (13.4 g, 44.2 mmol) in dioxane/water (70 mL/14 mL) is treated with sodium carbonate (11.2 g, 106.1 mmol) and purged with argon. After adding Pd(PPh) (3.40 g, 2.94 mmol), the reaction is heated at 100°C for 4 hours. Post-reaction workup yields the target compound in 71% yield after column chromatography.

Critical Reaction Parameters

The success of this synthesis hinges on:

-

Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) outperforms other Pd catalysts in minimizing side reactions.

-

Solvent System : A dioxane/water mixture (5:1 ratio) enhances reagent solubility while stabilizing the boronic ester.

-

Temperature and Time : Prolonged heating (4 hours) at 100°C ensures complete conversion of the brominated precursor.

Optimization Strategies for Improved Yield

Base and Stoichiometry Adjustments

Sodium carbonate is preferred over weaker bases (e.g., potassium phosphate) due to its ability to maintain a pH >10, which suppresses protodeboronation. A 1.5:1 molar ratio of boronic ester to aryl halide minimizes excess reagent waste while maximizing coupling efficiency.

Catalytic System Modifications

Alternative catalysts such as Pd(OAc) with SPhos ligand were tested but resulted in lower yields (58–63%) compared to Pd(PPh) (71%).

Analytical Characterization and Validation

Spectroscopic Data

-

H NMR (DMSO-, 400 MHz): Key peaks include δ 11.46 (s, 1H, NH), 7.57 (d, Hz, 2H, aromatic), and 0.83 (t, Hz, 3H, CH).

-

HPLC Purity : 99.5% at 254 nm, validating minimal impurities.

Comparative Analysis of Alternative Methods

Direct Boronation of Benzyl Halides

While less common, direct boronation of 3-fluoro-4-bromobenzylcyclopropanamine with bis(pinacolato)diboron (Bpin) in the presence of Pd(dppf)Cl has been explored. However, this method suffers from lower yields (≤50%) and requires stringent anhydrous conditions.

Industrial-Scale Production Considerations

Q & A

Q. How to evaluate the compound’s reactivity in photoredox catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.